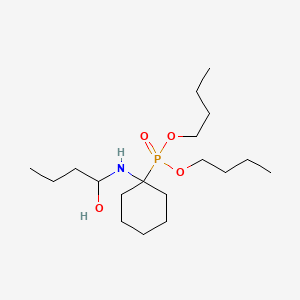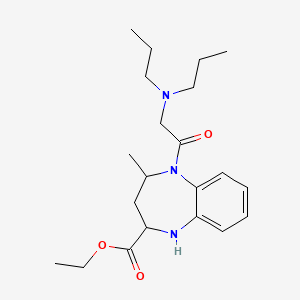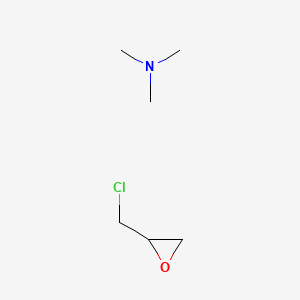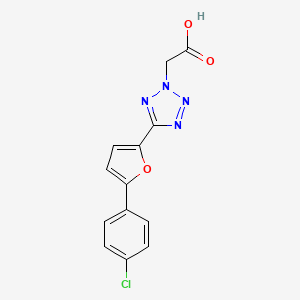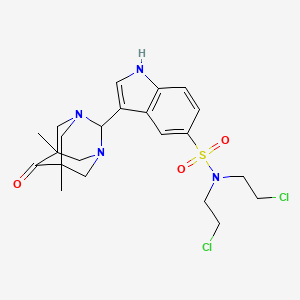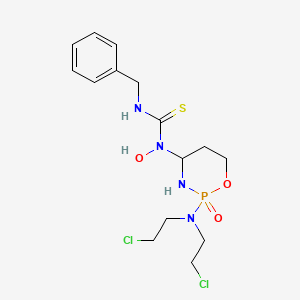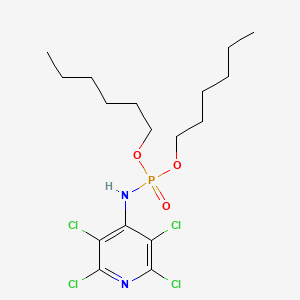
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a phosphoramidic acid group attached to a tetrachloropyridinyl ring, with two hexyl ester groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester typically involves the reaction of phosphoramidic acid derivatives with tetrachloropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of automated systems to control the addition of reactants and the removal of by-products. This ensures a high level of efficiency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The tetrachloropyridinyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine and phosphine oxide derivatives.
Substitution: Substituted pyridinyl derivatives.
Applications De Recherche Scientifique
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, triphenyl ester
- Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
Uniqueness
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for applications where other similar compounds may not be effective, such as in specific catalytic processes or as a reagent in specialized organic synthesis reactions.
Propriétés
Numéro CAS |
55733-25-0 |
|---|---|
Formule moléculaire |
C17H27Cl4N2O3P |
Poids moléculaire |
480.2 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-N-dihexoxyphosphorylpyridin-4-amine |
InChI |
InChI=1S/C17H27Cl4N2O3P/c1-3-5-7-9-11-25-27(24,26-12-10-8-6-4-2)23-15-13(18)16(20)22-17(21)14(15)19/h3-12H2,1-2H3,(H,22,23,24) |
Clé InChI |
AREWLBRDYMWBBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


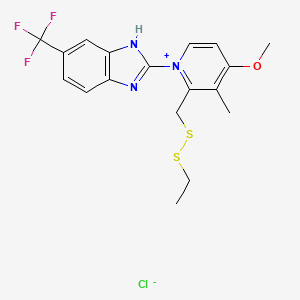
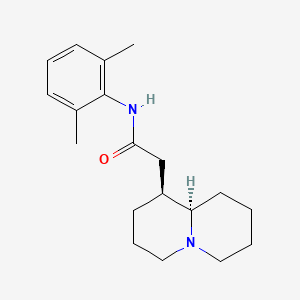


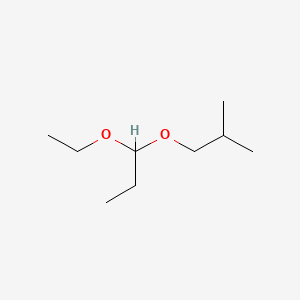

![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
